![molecular formula C10H18FN B1478347 4-(Fluoromethyl)-2-azaspiro[4.5]decane CAS No. 2092064-76-9](/img/structure/B1478347.png)

4-(Fluoromethyl)-2-azaspiro[4.5]decane

Vue d'ensemble

Description

4-(Fluoromethyl)-2-azaspiro[4.5]decane is a compound that belongs to the class of organic compounds known as azaspirodecane derivatives . The spiro[4.5]decane skeleton is a key structural component in this compound .

Synthesis Analysis

The synthesis of compounds with a spiro[4.5]decane skeleton, such as this compound, has been a subject of interest in recent years . For instance, asymmetric total synthesis strategies of halichlorine and pinnaic acid using a 6-azaspiro[4.5]decane skeleton as the key intermediate have been reported . Another study reported the synthesis of cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .Molecular Structure Analysis

The molecular structure of this compound includes a total of 29 bonds, with 13 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 sulfide, and 1 tetrahydro-thiophene .Chemical Reactions Analysis

The chemical reactions involving compounds with a spiro[4.5]decane skeleton have been studied . For example, Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes took place smoothly to construct a series of products containing spiro[4,5]decane skeletons .Applications De Recherche Scientifique

Synthesis and Chemical Properties

A convenient synthesis route for 8-oxa-2-azaspiro[4.5]decane derivatives, closely related to the compound , has been developed, highlighting its promise for producing biologically active compounds (Ogurtsov & Rakitin, 2020). This underscores the compound's versatility and potential in synthetic organic chemistry.

Research on fluoro and trifluoromethyl substituents in N-phenyl- and N-benzyl-2-azaspiro[4.5]decane derivatives has shown significant anticonvulsant activity, demonstrating the influence of fluorination on biological activity (Obniska et al., 2006).

Biological and Pharmacological Activities

The anticancer activity of 1-thia-4-azaspiro[4.5]decane derivatives has been investigated, with several compounds showing moderate to high inhibitory activities against various cancer cell lines, indicating the potential of these structures in developing new anticancer therapies (Flefel et al., 2017).

Azaspirane, a compound based on the azaspiro[4.5]decane scaffold, has demonstrated significant inhibition of multiple myeloma cell growth, both in vitro and in vivo, by affecting various signaling pathways. This highlights its therapeutic potential in treating multiple myeloma and possibly other cancers (Hamasaki et al., 2005).

Material Science and Environmental Applications

- The removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines has been explored, demonstrating the utility of azaspiro[4.5]decane derivatives in environmental cleanup and pollutant sorption. This research suggests the applicability of these compounds in creating more efficient and selective sorbents (Akceylan et al., 2009).

Mécanisme D'action

Target of Action

Similar spiro[45]decane derivatives have been studied for their potential as medicaments

Mode of Action

An enzyme encoded by the axeB gene responsible for the synthesis of the spiro[4.5]decane compound axenol was discovered, and the mechanism of spirocycle formation was elucidated through quantum mechanical calculations .

Biochemical Pathways

Studies on similar spiro[45]decane derivatives have contributed significantly to the advancement of spectroscopic techniques, mechanistic insight, and synthesis methodology .

Result of Action

Similar spiro[45]decane derivatives can be used as a medicament and may be used in therapy, in particular in the treatment of dyslipidaemias, atherosclerosis and pathologies in which membrane lipid peroxidation plays a part in initiation and/or aggravation .

Orientations Futures

The future directions for research on 4-(Fluoromethyl)-2-azaspiro[4.5]decane and related compounds could involve further exploration of their synthesis, mechanism of action, and potential applications. For instance, the spiro[4.5]decanone series has been identified as a useful template for generating potent and selective 2OG oxygenase inhibitors . Additionally, Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes for the construction of spiro[4,5]decanes has been proposed as a potential area for future research .

Propriétés

IUPAC Name |

4-(fluoromethyl)-2-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FN/c11-6-9-7-12-8-10(9)4-2-1-3-5-10/h9,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJRTPGDNISPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNCC2CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

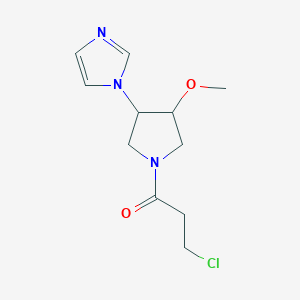

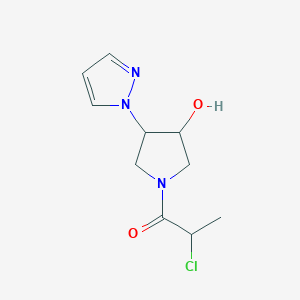

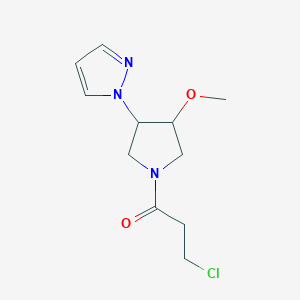

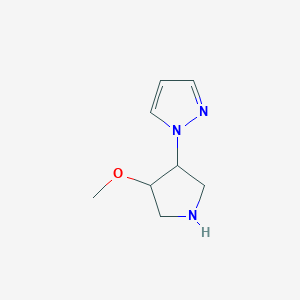

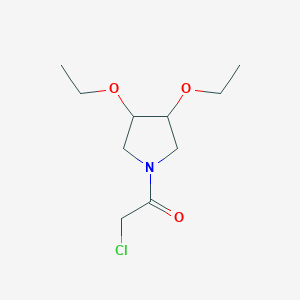

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.